1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
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Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N6OS and its molecular weight is 396.51. The purity is usually 95%.
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Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N4O, with a molecular weight of approximately 300.37 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a pyrazole group, which are known to enhance biological activity through various interactions with biological targets.
Structural Characteristics
The compound's structure can be broken down into key functional groups:
- Piperidine Ring : Contributes to the lipophilicity and binding affinity.
- Pyridazine and Pyrazole Moieties : Known for their roles in various biological activities including anti-inflammatory and antimicrobial effects.
- Thiophen Group : Often associated with enhanced biological properties due to its electron-rich nature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.25 to 9 μM against A549 human lung cancer cells, indicating strong antiproliferative effects .
Anti-inflammatory Properties
Compounds derived from pyrazole scaffolds have demonstrated considerable anti-inflammatory activity . Research indicates that such compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, derivatives similar to the compound showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. Studies have reported that related pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with some compounds showing comparable efficacy to standard antibiotics .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Receptors : The piperidine moiety may enhance binding to specific receptors involved in pain and inflammation pathways.
Study 1: Anticancer Evaluation
In a recent evaluation, a series of pyrazole derivatives were tested against multiple cancer cell lines. The compound demonstrated significant growth inhibition in A549 cells with an IC50 value of 9 μM, indicating its potential as an anticancer agent .
Study 2: Anti-inflammatory Assessment
Another study focused on the anti-inflammatory effects of similar compounds found that they could reduce edema in animal models by inhibiting TNF-α release by up to 85%. This suggests that the compound may be beneficial in treating inflammatory diseases .
Data Summary
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-14-12-15(2)26(24-14)19-6-5-18(22-23-19)25-9-7-16(8-10-25)20(27)21-13-17-4-3-11-28-17/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYQUIWOZLYELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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